molecular formula C11H9F3N2O2 B14898856 2-(4-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

2-(4-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14898856
M. Wt: 258.20 g/mol
InChI Key: QFPQURWBVANGBV-UHFFFAOYSA-N
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Description

2-(4-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a trifluoroethyl group, a cyanophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-cyanophenol with 2,2,2-trifluoroethylamine in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanophenoxy group can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide: shares similarities with other trifluoroethyl and cyanophenoxy derivatives.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The unique combination of the trifluoroethyl and cyanophenoxy groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

2-(4-cyanophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-16-10(17)6-18-9-3-1-8(5-15)2-4-9/h1-4H,6-7H2,(H,16,17)

InChI Key

QFPQURWBVANGBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)NCC(F)(F)F

Origin of Product

United States

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